molecular formula C9H11LiN2O2 B2551212 Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate CAS No. 2470436-55-4

Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate

Cat. No.: B2551212
CAS No.: 2470436-55-4
M. Wt: 186.14
InChI Key: BUXYPVKUNPAVTK-UHFFFAOYSA-M
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Description

Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate is a lithium salt derivative featuring a pyrrolo[1,2-a]imidazole core substituted at the 3-position with a propanoate group. The pyrroloimidazole scaffold is a bicyclic structure with a five-membered pyrrole fused to a four-membered imidazole ring, conferring rigidity and diverse electronic properties. For instance, 3-aryl-substituted pyrroloimidazoles exhibit anticancer activity by modulating androgen receptor localization , and chiral esters of this core serve as enantioselective catalysts .

Properties

IUPAC Name

lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Li/c12-9(13)4-3-7-6-10-8-2-1-5-11(7)8;/h6H,1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXYPVKUNPAVTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC2=NC=C(N2C1)CCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate typically involves the reaction of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Substituent Diversity

  • Target Compound: 3-Propanoate group (ionic, hydrophilic).
  • 3-Aryl-Substituted Derivatives : Feature hydrophobic aryl groups (e.g., phenyl) at the 3-position, enhancing interaction with hydrophobic binding pockets in proteins like androgen receptors .
  • Sulfonyl Chloride and Carbaldehyde Derivatives : Reactive groups (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulphonyl chloride) enable further synthetic modifications .

Key Structural Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Feature
Lithium;3-(6,7-dihydro-5H-pyrroloimidazol-3-yl)propanoate Propanoate (Li⁺ salt) N/A Ionic, high solubility
3-Aryl-pyrroloimidazole Aryl group Variable Hydrophobic, anticancer activity
C₁₉H₂₂N₆O Carboxamide 350.42 Hydrogen-bonding capacity
N-(3-{5H-pyrroloimidazol-3-yl}phenyl)-benzothiazole-2-carboxamide Benzothiazole-carboxamide 360.43 Aromatic stacking, protease inhibition

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The target compound’s propanoate group provides one hydrogen-bond donor and two acceptors, comparable to benzothiazole-carboxamide derivatives (1 donor, 4 acceptors) .
  • Molecular Complexity : Pyrroloimidazole derivatives exhibit high topological complexity (e.g., complexity index = 532 for benzothiazole-carboxamide ), influencing binding specificity.
  • Solubility and Stability : Lithium salts generally exhibit higher aqueous solubility than neutral analogs (e.g., carbaldehyde or sulfonyl chloride derivatives ).

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